Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
Description
Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate (CAS 1934835-43-4) is a spirocyclic compound featuring a bicyclic structure with a 5-azaspiro[3.4]octane core. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. The 2-hydroxy substituent introduces polarity and hydrogen-bonding capability, making it a versatile intermediate in medicinal chemistry and drug development. Storage conditions require refrigeration at 2–8°C, and safety data highlight risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
IUPAC Name |
tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUGZOXEJAWXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a spirocyclic ketone, while reduction can produce a spirocyclic alcohol .
Scientific Research Applications
Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by binding to specific sites on proteins, thereby influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Insights
Core Structure : All compounds share the 5-azaspiro[3.4]octane backbone, providing rigidity and stereochemical control. The Boc group is retained for amine protection, enabling deprotection under acidic conditions.
Aminoethyl (CAS 1330764-09-4): Increases reactivity for peptide synthesis or metal coordination . Benzyl (CAS 1415562-45-6): Introduces hydrophobicity, improving binding to aromatic residues in proteins . Cyano (CAS 1374658-97-5): Electron-withdrawing nature accelerates nucleophilic substitutions . Iodomethyl (CAS 1445949-63-2): Facilitates cross-coupling reactions in organometallic chemistry .
Salt Forms : Hemioxalate (CAS 1630906-60-3) and tosylate (CAS 1415562-45-6) salts improve solubility and crystallinity, critical for formulation .
Biological Activity
Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 1934835-43-4) is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets, including receptors and enzymes involved in metabolic processes. The azaspiro structure is known for its ability to mimic natural ligands, potentially influencing neurotransmitter systems and other signaling pathways.
1. Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. Tert-butyl derivatives have been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models . This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
3. Potential Analgesic Activity
Preliminary investigations into the analgesic properties of spirocyclic compounds indicate that they may act on opioid receptors, providing pain relief without the side effects associated with traditional opioids . This suggests that this compound could be evaluated for similar effects.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection
A study on related nitrone compounds demonstrated their effectiveness in reducing mitochondrial dysfunction during oxidative stress conditions, which is relevant for neuroprotection. The compounds preserved mitochondrial integrity and improved ATP levels in neuronal cells exposed to harmful stimuli . Although direct studies on this compound are lacking, these findings suggest a similar protective mechanism may be present.
Q & A
Q. What are the common synthetic routes for tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate in academic laboratories?
The compound is typically synthesized via multistep reactions involving spirocyclic ring formation and protective group strategies. For example, analogous spirocyclic systems are synthesized using trifluoroacetic acid (TFA) to remove protective groups, followed by purification via solvent precipitation (e.g., methyl tert-butyl ether (MTBE)) . Key steps include:
- Dissolving intermediates in dichloromethane (DCM) or tetrahydrofuran (THF).
- Acid-mediated deprotection (e.g., TFA) under controlled temperatures.
- Isolation of the product using anti-solvent crystallization.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the spirocyclic structure and hydroxyl group position.
- X-ray Crystallography : Programs like SHELX or SIR97 resolve structural ambiguities, such as ring conformations and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What safety protocols are critical when handling This compound?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., DCM) or acids (e.g., TFA).
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. How is this compound utilized as a building block in medicinal chemistry?
It serves as a chiral intermediate for synthesizing spirocyclic analogs in drug discovery. For instance, similar tert-butyl-protected azaspiro compounds are precursors for kinase inhibitors or peptide mimetics .
Q. What are the stability considerations for long-term storage?
- Avoid exposure to moisture and high temperatures to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
- Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can reaction conditions be optimized for functionalizing the spirocyclic core?
- Substitution Reactions : Use polar aprotic solvents (DMF, DMSO) with amines or alkoxides at 60–80°C .
- Reduction/Oxidation : Sodium borohydride (NaBH) for selective hydroxyl group reduction; m-CPBA for epoxidation .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) for hydrogenolysis of protective groups.
Q. How to resolve contradictions in crystallographic data during structural determination?
- Cross-validate using multiple software tools (SHELX for refinement, SIR97 for direct methods) .
- Analyze residual electron density maps to identify disordered solvent molecules or thermal motion artifacts.
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Purification : Replace column chromatography with anti-solvent precipitation (e.g., MTBE) for gram-scale batches .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., TFA) and monitor reaction progress via TLC or HPLC.
Q. How can computational modeling predict the compound’s conformational flexibility?
Q. What strategies are used to study structure-activity relationships (SAR) for analogs?
- Synthesize derivatives with modified substituents (e.g., replacing hydroxyl with amino groups).
- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic properties .
Methodological Workflow Example
Q. Synthesis of Spirocyclic Analogs
Deprotection : Dissolve Boc-protected intermediate in DCM, add TFA dropwise at 0°C .
Cyclization : Stir at room temperature for 12 hours.
Purification : Precipitate product using MTBE, filter, and dry under vacuum.
Characterization : Validate via H NMR (δ 1.4 ppm for tert-butyl group) and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
